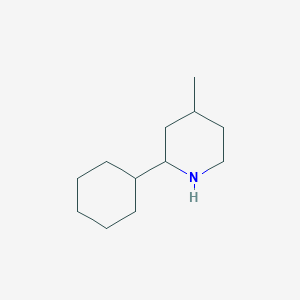2-Cyclohexyl-4-methylpiperidine
CAS No.:
Cat. No.: VC17805241
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H23N |
|---|---|
| Molecular Weight | 181.32 g/mol |
| IUPAC Name | 2-cyclohexyl-4-methylpiperidine |
| Standard InChI | InChI=1S/C12H23N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 |
| Standard InChI Key | LHIYBHRVQHZZTF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNC(C1)C2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
2-Cyclohexyl-4-methylpiperidine (IUPAC name: 2-cyclohexyl-4-methylpiperidine) consists of a six-membered piperidine ring with two substituents: a cyclohexyl group at position 2 and a methyl group at position 4. Its molecular formula is , yielding a molecular weight of 181.31 g/mol . The cyclohexyl group introduces significant steric bulk and lipophilicity, while the methyl group modulates electronic effects on the piperidine nitrogen.
Stereochemical Considerations
The stereochemistry of 2-cyclohexyl-4-methylpiperidine depends on the configuration of the cyclohexyl and methyl substituents. In analogs such as 1-(1-phenyl-2-methylcyclohexyl)piperidine, stereoisomerism profoundly influences receptor binding affinity . For instance, the (-)-trans isomer of 1-(1-phenyl-2-methylcyclohexyl)piperidine exhibits fivefold greater potency at phencyclidine (PCP) binding sites than its (+)-trans counterpart . Similar enantioselectivity may apply to 2-cyclohexyl-4-methylpiperidine, though empirical data are lacking.
Physicochemical Parameters
While experimental data for 2-cyclohexyl-4-methylpiperidine are unavailable, comparisons to structurally related compounds suggest:
-
LogP: ~4.0–4.5 (estimated via analogy to 4-[cyclohexyl(phenyl)methyl]piperidine, LogP = 4.68 )
-
Polar Surface Area (PSA): ~12–15 Ų (similar to piperidine derivatives with minimal polar substituents )
-
Solubility: Likely low aqueous solubility due to high lipophilicity, necessitating formulation with co-solvents or cyclodextrins.
Synthetic Methodologies
The synthesis of 2-cyclohexyl-4-methylpiperidine can be extrapolated from routes used for analogous piperidine derivatives. Key strategies include:
Reductive Amination
A plausible route involves reductive amination of 4-methylpiperidine with cyclohexanone. This method, employed for synthesizing 1-cyclohexylmethyl-4-methylpiperidine , could be adapted by substituting cyclohexanone with a protected cyclohexyl aldehyde. Catalytic hydrogenation or sodium cyanoborohydride may facilitate imine reduction.
Resolution of Enantiomers
For enantiomerically pure 2-cyclohexyl-4-methylpiperidine, chiral resolution techniques are critical. As demonstrated for 1-(1-phenyl-2-methylcyclohexyl)piperidine , diastereomeric salts formed with camphorsulfonic acid enable separation via crystallization. The absolute configuration of resolved enantiomers could be determined via X-ray crystallography or chiral HPLC .
Recent Advances and Future Directions
As of 2025, research on piperidine derivatives continues to explore novel therapeutic applications:
-
Cancer Therapeutics: Di-2-pyridylketone thiosemicarbazones, such as DP4cych4mt, demonstrate antitumor activity via iron chelation . Structural similarities to 2-cyclohexyl-4-methylpiperidine suggest possible metal-binding capabilities.
-
Neuroimaging Agents: Carbon-11-labeled piperidines (e.g., [11C]VC-004) are under investigation for positron emission tomography (PET) imaging of neuroreceptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume